Naloxone D5
Overview
Description
Naloxone D5 is a compound with the molecular formula C19H21NO4 and a molecular weight of 327.3743. It is also known by other names such as Naloxone, N-Allylnoroxymorphone, and EN 1530 base . This compound is a specific opiate antagonist that has no agonist activity and is a competitive antagonist at mu, delta, and kappa opioid receptors .
Preparation Methods
The synthesis of Naloxone D5 involves several steps. One common method includes the reaction of normorphinone with allyl bromide in the presence of a base to form the N-allyl derivative. This is followed by oxidation to introduce the 4,5-epoxy group and subsequent hydroxylation to obtain the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
Naloxone D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Naloxone D5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Naloxone D5 involves its binding to opioid receptors in the central nervous system. As a competitive antagonist, it binds to the same receptors as opioid agonists but does not activate them, thereby blocking the effects of opioids. This action is crucial in reversing opioid overdose and mitigating the effects of opioid addiction .
Comparison with Similar Compounds
Naloxone D5 is unique in its strong antagonistic activity at opioid receptors without any agonist activity. Similar compounds include:
Nalorphine: Another opioid antagonist but with partial agonist activity.
Naltrexone: A longer-acting opioid antagonist used in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation. The uniqueness of this compound lies in its high specificity and efficacy in reversing opioid effects without producing any opioid-like effects itself.
Properties
IUPAC Name |
4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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